molecular formula C14H22BrN3O2 B1375546 tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate CAS No. 1401304-41-3

tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Katalognummer: B1375546
CAS-Nummer: 1401304-41-3
Molekulargewicht: 344.25 g/mol
InChI-Schlüssel: GYNTUHVZUOTCGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the IUPAC name "tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-1-piperidinecarboxylate" . It’s a member of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles are typically synthesized using traditional procedures . For instance, α,β-ethylenic ketones with a leaving group may react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific compound “tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” would have additional functional groups attached to this base structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(4-bromo-1H-pyrazol-5-yl)piperidine-1-carboxylate” include a density of 1.5±0.1 g/cm³, boiling point of 353.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 167.9±27.9 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound has been studied for its synthesis and structural properties. For instance, Richter et al. (2009) explored the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a tert-butyl compound with a 1-methyl-1H-pyrazol-5-yl substituent. The research highlighted the dihedral angle between the pyrazole and piperidine rings, indicating its structural uniqueness (Richter et al., 2009).

Intermediary Role in Drug Synthesis

Kong et al. (2016) described the synthesis of a similar tert-butyl compound, noting its importance as an intermediate in biologically active compounds like crizotinib. This highlights its potential role in pharmaceutical research (Kong et al., 2016).

Use in Nociceptin Antagonist Synthesis

Another study by Jona et al. (2009) demonstrated an efficient synthesis method for a related tert-butyl compound. This method is notable for its use in creating nociceptin antagonists, indicating the compound's importance in developing novel therapeutic agents (Jona et al., 2009).

Application in Anticancer Drug Development

Zhang et al. (2018) focused on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This study underscores the compound's significance in oncology research (Zhang et al., 2018).

Role in Synthesis of Novel Compounds

Martins et al. (2012) researched the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the compound's utility in creating new chemical entities with potential biological activities (Martins et al., 2012).

Eigenschaften

IUPAC Name

tert-butyl 3-(4-bromo-2-methylpyrazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)18-7-5-6-10(9-18)12-11(15)8-16-17(12)4/h8,10H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNTUHVZUOTCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (680 mg, 2.50 mmol) in THF (20 mL) was added NBS (486 mg, 2.80 mmol). The reaction mixture was stirred for 2 h. After concentration, the residue was purified by silica gel chromatography eluting with a 0-50% gradient of EtOAc in petroleum ether to give tert-butyl
Name
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.